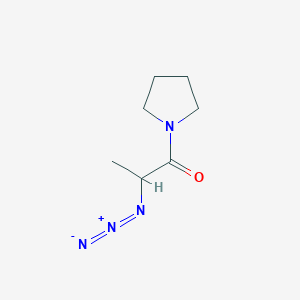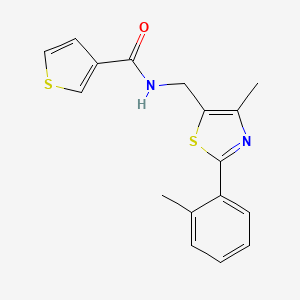![molecular formula C19H27NO2 B3019992 N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide CAS No. 2411306-36-8](/img/structure/B3019992.png)
N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide, also known as DMCM, is a compound that has been extensively studied for its potential use in scientific research. DMCM belongs to the class of compounds known as benzodiazepines, which are widely used as anxiolytics, hypnotics, and anticonvulsants. However, DMCM has unique properties that make it a valuable tool in studying the function of the GABA-A receptor, which is the primary target of benzodiazepines.
Mecanismo De Acción
N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide acts as a positive allosteric modulator of the GABA-A receptor. This means that N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide binds to a site on the receptor that is distinct from the GABA binding site, and enhances the effect of GABA on the receptor. N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide binds to a site on the GABA-A receptor that is located between the alpha and gamma subunits. This binding site is known as the benzodiazepine site. Binding of N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide to the benzodiazepine site increases the affinity of the receptor for GABA, resulting in enhanced chloride ion influx and a more pronounced inhibitory effect on the neuron.
Biochemical and Physiological Effects:
N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide has several biochemical and physiological effects that make it a valuable tool in scientific research. N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide enhances the function of the GABA-A receptor, resulting in increased chloride ion influx and a more pronounced inhibitory effect on the neuron. This can lead to sedation, muscle relaxation, and anticonvulsant effects. N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide has also been shown to have anxiogenic effects in some animal models, which makes it a useful tool for studying anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide has several advantages as a tool for scientific research. It is a potent and selective positive allosteric modulator of the GABA-A receptor, which makes it a valuable tool for studying the function of this receptor. N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide is also relatively stable and easy to handle, which makes it a convenient tool for laboratory experiments.
However, N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide also has some limitations. It is a highly lipophilic compound, which can make it difficult to dissolve in aqueous solutions. N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide can also have off-target effects on other receptors, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research involving N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide. One area of interest is the development of more selective and potent positive allosteric modulators of the GABA-A receptor. This could lead to the development of new therapeutics for anxiety disorders, insomnia, and epilepsy.
Another area of interest is the study of the role of the GABA-A receptor in the development of addiction. Benzodiazepines, including N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide, have been shown to have addictive properties, and there is evidence to suggest that the GABA-A receptor plays a role in the development of addiction. Further research in this area could lead to the development of new treatments for addiction.
Conclusion:
In conclusion, N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide is a valuable tool for scientific research due to its unique properties as a positive allosteric modulator of the GABA-A receptor. N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide has been extensively studied for its potential use in studying the function of the GABA-A receptor, and has several advantages as a tool for laboratory experiments. However, N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide also has some limitations, and further research is needed to fully understand its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide involves several steps, including the reaction of 2,4-dimethylbenzyl chloride with 4-methoxycyclohexylamine to form the intermediate 2,4-dimethylbenzyl-4-methoxycyclohexylamine. This intermediate is then reacted with prop-2-enoyl chloride to produce N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide. The synthesis of N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
Aplicaciones Científicas De Investigación
N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide has been widely used in scientific research to study the function of the GABA-A receptor. The GABA-A receptor is a type of ionotropic receptor that is activated by the neurotransmitter gamma-aminobutyric acid (GABA). Activation of the GABA-A receptor results in the opening of chloride channels, which hyperpolarizes the neuron and reduces its excitability. Benzodiazepines, including N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide, enhance the function of the GABA-A receptor by increasing the affinity of the receptor for GABA. This results in increased chloride ion influx and a more pronounced inhibitory effect on the neuron.
Propiedades
IUPAC Name |
N-[(2,4-dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO2/c1-5-19(21)20(17-8-10-18(22-4)11-9-17)13-16-7-6-14(2)12-15(16)3/h5-7,12,17-18H,1,8-11,13H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURMOAVPPISROJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN(C2CCC(CC2)OC)C(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({5-chloro-2-[(oxolan-2-yl)methoxy]phenyl}amino)-N-(1-cyanocyclopentyl)acetamide](/img/structure/B3019912.png)
![methyl 3-{[7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate](/img/structure/B3019913.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acrylamide](/img/structure/B3019914.png)

![[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-(5-fluoro-4-methylpyridin-2-yl)methanone](/img/structure/B3019916.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B3019917.png)
![6-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]quinoline](/img/structure/B3019919.png)




![N-(2-chlorophenyl)-4-fluoro-3-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide](/img/structure/B3019930.png)

